molecular formula C17H15ClO3 B13016646 Allyl 4-((2-chlorobenzyl)oxy)benzoate

Allyl 4-((2-chlorobenzyl)oxy)benzoate

Cat. No.: B13016646
M. Wt: 302.7 g/mol
InChI Key: YJWLHQNJXAZNIU-UHFFFAOYSA-N
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Description

Allyl 4-((2-chlorobenzyl)oxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group, a chlorobenzyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-((2-chlorobenzyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-chlorobenzyl alcohol, followed by the allylation of the resulting ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Allyl 4-((2-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Allyl 4-((2-chlorobenzyl)oxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Allyl 4-((2-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The allyl group can undergo electrophilic addition reactions, while the chlorobenzyl group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Allyl 4-((4-decyloxy)benzoyl)oxy)benzoate
  • Allyl 4-((4-(decyloxy)benzoyl)oxy)benzoate

Uniqueness

Allyl 4-((2-chlorobenzyl)oxy)benzoate is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The chlorine atom can participate in various substitution reactions, making this compound versatile for synthetic applications.

Properties

Molecular Formula

C17H15ClO3

Molecular Weight

302.7 g/mol

IUPAC Name

prop-2-enyl 4-[(2-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H15ClO3/c1-2-11-20-17(19)13-7-9-15(10-8-13)21-12-14-5-3-4-6-16(14)18/h2-10H,1,11-12H2

InChI Key

YJWLHQNJXAZNIU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl

Origin of Product

United States

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